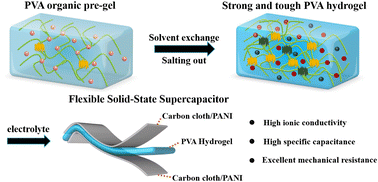Strong and tough conductive PVA hydrogels based on the synergistic effect of acetic acid induction and salting-out for flexible solid-state supercapacitors†
Journal of Materials Chemistry C Pub Date: 2023-10-17 DOI: 10.1039/D3TC02870D
Abstract
Practical applications usually require solid conductive hydrogels with outstanding mechanical stability for flexible energy storage devices. Herein, a synergistic strategy of acetic acid induction and salting-out is proposed to achieve strong and tough conductive poly(vinyl alcohol) (PVA) hydrogels for flexible solid-state supercapacitors. Acetic acid introduced into the PVA/dimethyl sulfoxide (DMSO) system robbed the hydrogen bonding sites of DMSO bound to the hydroxyl groups of PVA, further encouraging the restoration of intra/inter-chain hydrogen bonds of PVA to form an organic pre-gel. Immersion of the PVA pre-gel in salt solution triggers the salting-out process coupled with solvent exchange, facilitating the structural microdomain densification and homogenization, forming a densely cross-linking network and endowing the synergistic PVA hydrogel with splendid mechanical capabilities (strength of 9.06 MPa, 1763% fracture elongation, and toughness of 85.8 MJ m−3). Attributed to the incorporation of ions, the synergistic PVA hydrogel attains satisfactory ionic conductivity (18.02 mS cm−1). The assembled supercapacitor based on synergistic PVA hydrogels and carbon cloth/polyaniline composite electrodes delivers a prominent areal-specific capacitance of 73.13 mF cm−2 at 0.5 mA cm−2 and can achieve stable output even under deformation. A practical and efficient avenue for constructing strong tough conductive hydrogels is developed in this work, which has great potential for use in energy storage devices.


Recommended Literature
- [1] Hydrogels formed from Fmoc amino acids†
- [2] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [3] Cellulose modification by polymer grafting: a review
- [4] The bearing of the dissociation constant of urea on its constitution
- [5] One-step synthesis of trimetallic Pt–Pd–Ru nanodendrites as highly active electrocatalysts†
- [6] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [7] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [8] Three dimensional quantitative characterization of magnetite nanoparticles embedded in mesoporous silicon: local curvature, demagnetizing factors and magnetic Monte Carlo simulations†
- [9] First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†
- [10] Preparation of BaTiO3 nanocrystals using a two-phase solvothermal method†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 1587-07-1









